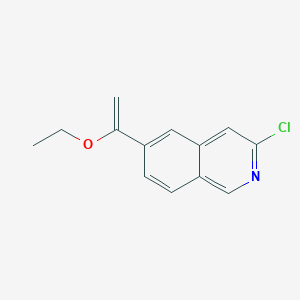

3-Chloro-6-(1-ethoxy-vinyl)-isoquinoline

Beschreibung

3-Chloro-6-(1-ethoxy-vinyl)-isoquinoline is a substituted isoquinoline derivative characterized by a chlorine atom at position 3 and a 1-ethoxy-vinyl group at position 6. The isoquinoline core (C₉H₇N) is a bicyclic heteroaromatic compound, with a molecular weight of ~129.16 g/mol in its unsubstituted form .

Eigenschaften

Molekularformel |

C13H12ClNO |

|---|---|

Molekulargewicht |

233.69 g/mol |

IUPAC-Name |

3-chloro-6-(1-ethoxyethenyl)isoquinoline |

InChI |

InChI=1S/C13H12ClNO/c1-3-16-9(2)10-4-5-11-8-15-13(14)7-12(11)6-10/h4-8H,2-3H2,1H3 |

InChI-Schlüssel |

BGCWGYZICAZEIS-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=C)C1=CC2=CC(=NC=C2C=C1)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues from Literature

The following table compares key structural and functional attributes of 3-Chloro-6-(1-ethoxy-vinyl)-isoquinoline with analogous compounds:

*Calculated based on core isoquinoline structure and substituent masses.

Key Research Findings

Substituent Position Dictates Activity : Derivatives with substituents at positions 1, 6, and 7 (e.g., 6d, 7e) show significant biological activity, while unsubstituted analogs are inactive . The target compound’s 3-Cl and 6-ethoxy-vinyl groups may target similar pathways but with distinct efficacy.

Structural Flexibility : The ethoxy-vinyl group’s conformational flexibility may improve binding to dynamic protein pockets, unlike rigid substituents (e.g., phenyl in 6h) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-6-(1-ethoxy-vinyl)-isoquinoline, considering yield and purity?

- Methodological Answer : The synthesis typically involves halogenation and vinylation of isoquinoline precursors. For example, chloro-substituted isoquinolines can be functionalized via nucleophilic substitution or cross-coupling reactions. Evidence from similar compounds (e.g., 1-Chloro-6-cyclopropyl-8-fluoroisoquinoline) suggests starting with commercially available isoquinoline derivatives and using reflux conditions in chloroform (CHCl₃) with amines or vinyl ethers to introduce substituents . Reaction optimization should include temperature control (e.g., 60–80°C), solvent selection (polar aprotic solvents for better solubility), and purification via column chromatography to isolate the product.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 3-Chloro-6-(1-ethoxy-vinyl)-isoquinoline?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the substitution pattern and vinyl group integrity. Mass spectrometry (HRMS or ESI-MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups like C-Cl and vinyl ethers. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%). PubChem data for analogous compounds (e.g., 1-chloro-3-methylisoquinoline) highlight InChI key standardization for structural validation .

Q. How should researchers handle and store 3-Chloro-6-(1-ethoxy-vinyl)-isoquinoline to ensure stability?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at −20°C to prevent degradation. Avoid prolonged exposure to moisture, as chloro-substituted isoquinolines may hydrolyze. Stability testing via accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) can identify optimal storage conditions. Reference safety protocols for chlorinated compounds (e.g., gloves, fume hoods) are advised .

Advanced Research Questions

Q. How do substituent positions and electronic effects influence the reactivity and biological activity of 3-Chloro-6-(1-ethoxy-vinyl)-isoquinoline?

- Methodological Answer : Substituent effects can be systematically studied using Hammett constants or computational methods (DFT). For example, electron-withdrawing groups (e.g., -Cl) increase electrophilicity, enhancing reactivity in cross-coupling reactions. Experimental validation involves synthesizing derivatives (e.g., replacing ethoxy-vinyl with cyano or amino groups) and comparing reaction yields or biological activity. A study on 6-substituted isoquinolines showed that NH₂ groups lower reduction potentials, improving catalytic efficiency in photoredox reactions .

Q. What computational strategies can predict the electronic properties of 3-Chloro-6-(1-ethoxy-vinyl)-isoquinoline for drug design?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and binding affinity. Molecular docking simulations (AutoDock Vina) assess interactions with biological targets (e.g., topoisomerases). A prior study on indenoisoquinoline derivatives used these methods to correlate substituent effects with anticancer activity .

Q. How can researchers resolve contradictions between theoretical predictions and experimental pharmacological data for this compound?

- Methodological Answer : Cross-validate computational models with experimental assays. For instance, if DFT predicts high binding affinity but in vitro assays show low activity, re-evaluate protonation states or solvent effects. Use statistical tools (e.g., Bland-Altman plots) to quantify discrepancies. A study on photocatalyst optimization reconciled theoretical reduction potentials with experimental yields through iterative screening .

Q. What strategies optimize catalytic efficiency in reactions involving 3-Chloro-6-(1-ethoxy-vinyl)-isoquinoline?

- Methodological Answer : Screen transition-metal catalysts (e.g., Pd/C, CuI) and ligands (e.g., PPh₃) for cross-coupling reactions. Adjust solvent polarity (DMF vs. THF) to enhance reaction rates. A photocatalysis study demonstrated that substituting the isoquinoline core with amino groups increased yields by lowering reduction potentials (−3.26 V vs. −2.51 V for -CN), enabling challenging borylation reactions .

Q. How to design structure-activity relationship (SAR) studies for 3-Chloro-6-(1-ethoxy-vinyl)-isoquinoline derivatives?

- Methodological Answer : Synthesize a library of derivatives with systematic substituent variations (e.g., halogens, alkyl chains, electron-donating/withdrawing groups). Test against biological targets (e.g., cancer cell lines) using dose-response assays (IC₅₀ values). Analyze trends via QSAR models. For example, fluorinated indenoisoquinolines showed enhanced topoisomerase inhibition compared to chlorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.